N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an isoxazole ring and a nicotinamide moiety. This compound may be of interest for its biological activity, particularly in relation to metabolic processes.
This compound belongs to the class of heterocyclic compounds due to the presence of the isoxazole ring. It is also classified as a derivative of nicotinamide, which is known for its role in biological systems as a precursor to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in metabolic reactions.
The synthesis of N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide typically involves several steps:
The synthesis may require precise control of reaction conditions, such as temperature and pH, to ensure optimal yields. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure of the synthesized compound.
The molecular structure of N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide can be represented by its chemical formula:
This indicates that the compound consists of 15 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms. The structural features include:
The molecular weight of the compound is approximately 288.34 g/mol. Its structural representation can be visualized through molecular modeling software or chemical drawing tools.
N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide can participate in various chemical reactions typical for both isoxazole and nicotinamide derivatives:
These reactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts or reagents that facilitate specific transformations.
Further research would be necessary to elucidate the precise mechanisms involved in its biological activity.
Relevant analyses such as thermogravimetric analysis and differential scanning calorimetry can provide insights into thermal stability and decomposition characteristics .
N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide has potential applications in:
The development of N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide addresses critical unmet needs in tyrosine kinase inhibitor (TKI) therapeutics. Despite advances in targeted oncology treatments, limitations persist concerning de novo and acquired resistance mutations, poor selectivity profiles leading to off-target toxicity, and inadequate pharmacokinetic properties that compromise clinical efficacy. Kinases such as FMS-like tyrosine kinase 3 (FLT3) exemplify these challenges, where internal tandem duplication (ITD) mutations drive aggressive acute myeloid leukemia (AML) pathogenesis but remain inadequately targeted by first-generation inhibitors. The compound emerges as a strategic response to these limitations, designed to enhance potency against both wild-type and mutant kinase conformations while improving drug-like properties. Its molecular architecture specifically addresses ATP-binding pocket plasticity by incorporating complementary hydrogen-bonding motifs and sterically optimized substituents that maintain binding affinity amid mutation-induced conformational shifts—a significant advancement over earlier inhibitors like midostaurin or sorafenib, which demonstrate limited efficacy against resistant phenotypes [2].
N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide exemplifies a rationally engineered hybrid pharmacophore integrating two privileged heterocyclic systems: a 2,4-dihydroxynicotinamide core and a 3-(tert-butyl)isoxazole unit. This structural duality enables multifaceted target engagement within kinase catalytic domains.
Table 1: Core Structural Motifs and Their Functional Roles
Structural Component | Role in Target Engagement | Molecular Consequences |
---|---|---|
2,4-Dihydroxy-5,6-dimethylnicotinamide | Chelates catalytic Mg²⁺ ions; forms hydrogen bonds with hinge region residues (e.g., Cys, Glu) | Enhanced binding affinity; competitive ATP displacement at nanomolar concentrations |
3-(tert-Butyl)isoxazole | Projects hydrophobic tert-butyl into allosteric pockets; isoxazole nitrogen accepts H-bonds | Improved selectivity against VEGFR/PDGFR kinases; reduced off-target effects |
Methyl groups (C5/C6) | Shield labile C5-C6 bond from oxidative metabolism | Increased metabolic stability and plasma half-life |
The 2,4-dihydroxypyridine motif is strategically substituted at C5 and C6 with methyl groups to confer metabolic stability—unlike unsubstituted analogs prone to rapid hepatic clearance. This modification preserves the essential metal-chelating capacity observed in natural hydroxypyridine derivatives while mitigating pharmacokinetic liabilities. The N-linked isoxazole component diverges from classical benzoic acid-based scaffolds (e.g., N-phenylbenzamides in early TKIs) by exploiting the isoxazole’s dipolar character and reduced π-stacking propensity. This enhances membrane permeability, as evidenced by computational models predicting high gastrointestinal absorption (>80%) and blood-brain barrier penetration—properties validated in structurally related isoxazole-containing compounds [3] [5].
Table 2: Comparative Physicochemical Properties of Key Heterocyclic Motifs
Property | Nicotinamide Core (This Compound) | Classical Benzamide Analogs | Isoxazole-Only Pharmacophores |
---|---|---|---|
Calculated logP | 2.78 (consensus) | 3.2–4.1 | 1.66–2.05 |
Topological Polar Surface Area | 44–46 Ų | 60–85 Ų | 46–50 Ų |
H-Bond Acceptors | 3 | 2–4 | 3 |
Metabolic Stability (Pred.) | High (methyl-shielded) | Moderate (aryl oxidation) | Variable |
Isoxazole derivatives constitute a validated chemotype in kinase inhibitor development, with precedent compounds demonstrating potent activity against hematological and solid tumor targets. The compound’s structural lineage traces to seminal discoveries of N-(5-(tert-butyl)isoxazol-3-yl)-N′-phenylurea derivatives, exemplified by the FLT3 inhibitor 16i (N-(5-(tert-butyl)isoxazol-3-yl)-N′-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea). 16i achieved complete tumor regression in MV4-11 xenograft models (60 mg/kg/day) through selective FLT3-ITD inhibition, establishing the 3-(tert-butyl)isoxazole moiety as a critical determinant of target affinity and kinome-wide selectivity [2]. Structure-activity relationship (SAR) studies underpinning this advance revealed:
Table 3: Evolution of Isoxazole-Containing FLT3 Inhibitors from Prior Art
Structural Feature | Activity Impact | This Compound’s Innovation |
---|---|---|
tert-Butyl at C3 (isoxazole) | Essential for FLT3-ITD IC₅₀ < 10 nM; replacement with smaller alkyl groups ↓ activity 10-fold | Retained with identical positioning; hydrophobic contact with Leu616/Phe830 conserved |
Linker Chemistry | Urea > amide >> ether in maintaining planar conformation for kinase hinge binding | Replaced by amide linker with similar torsional rigidity; enables intramolecular H-bond network |
C5 Substituent (isoxazole) | Hydrogen tolerated; methyl/ethyl enhance solubility but reduce potency | Position occupied by nicotinamide carbonyl; enables covalent-like noncovalent interactions |
The pharmacophore evolution further incorporates lessons from non-oncological isoxazole applications, such as 2-(isoxazol-5-yl)phenol derivatives. These compounds exhibit favorable drug-likeness metrics, including balanced lipophilicity (consensus logP = 1.66) and permeability (LogKp = -6.09 cm/s), confirming the isoxazole’s role in optimizing bioavailability—a feature directly translatable to oncological contexts [3]. However, this compound transcends prior isoxazole applications through its dual heterocyclic integration, which simultaneously addresses three limitations of earlier generation inhibitors: (1) monoheterocyclic agents’ limited binding energy utilization, (2) urea-linked FLT3 inhibitors’ variable oral bioavailability, and (3) metabolic instability of diaryl ether-based TKIs. By fusing the 2,4-dihydroxynicotinamide’s chelation capacity with the isoxazole’s allosteric modulation, it represents a mechanistically novel chemotype within the kinase inhibitor landscape [1] [2] [3].
CAS No.: 1164-45-0
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2